molecular formula C12H22Cl2N2O3 B1678442 Pirbuterol hydrochloride CAS No. 38029-10-6

Pirbuterol hydrochloride

Cat. No. B1678442
CAS RN: 38029-10-6
M. Wt: 313.22 g/mol
InChI Key: XIDFCZTVVCWBGN-NVJADKKVSA-N
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Patent
US04011231

Procedure details

To a solution of methanol (11.3 l.)--hydrogen chloride gas (620 g., 17 moles) at 20° C. is added, with stirring, 2-phenyl-6-(1-hydroxy-2-t-butylaminoethyl)-4-H-pyrido-[3,2-d]-1,3-dioxin maleate (1880 g., 4.24 moles) over a five minute period. The resulting solution is then stirred for 2 hours at 20°-25° C. and is then concentrated under reduced pressure to a volume of about 3 liters. Acetone (16 liters) is added to the concentrate and the resulting precipitate granulated at 25° C. for a half-hour. The white crystalline solid is separated by filtration and washed with acetone (4 liters). Yield = quantitative. M.P. 183°-187° C. (dec.).
Quantity
620 g
Type
reactant
Reaction Step Two
Quantity
11.3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C(O)(=O)/C=C\C(O)=O.C1(C2[O:21][C:20]3[CH:22]=[CH:23][C:24]([CH:26]([OH:33])[CH2:27][NH:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[N:25][C:19]=3[CH2:18][O:17]2)C=CC=CC=1>CO>[ClH:1].[ClH:1].[OH:17][CH2:18][C:19]1[C:20]([OH:21])=[CH:22][CH:23]=[C:24]([CH:26]([OH:33])[CH2:27][NH:28][C:29]([CH3:31])([CH3:30])[CH3:32])[N:25]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1880 g
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O.C1(=CC=CC=C1)C1OCC2=C(O1)C=CC(=N2)C(CNC(C)(C)C)O
Step Two
Name
Quantity
620 g
Type
reactant
Smiles
Cl
Name
Quantity
11.3 L
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution is then stirred for 2 hours at 20°-25° C.
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated under reduced pressure to a volume of about 3 liters
ADDITION
Type
ADDITION
Details
Acetone (16 liters) is added to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
WAIT
Type
WAIT
Details
the resulting precipitate granulated at 25° C. for a half-hour
CUSTOM
Type
CUSTOM
Details
The white crystalline solid is separated by filtration
WASH
Type
WASH
Details
washed with acetone (4 liters)
CUSTOM
Type
CUSTOM
Details
Yield = quantitative

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.